molecular formula C11H12FN3 B581106 3-Fluoro-2-(piperazin-1-YL)benzonitrile CAS No. 1233026-65-7

3-Fluoro-2-(piperazin-1-YL)benzonitrile

Cat. No.: B581106
CAS No.: 1233026-65-7
M. Wt: 205.236
InChI Key: BSCQTNZKNNTAGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-2-(piperazin-1-yl)benzonitrile is an organic compound with the molecular formula C11H12FN3 It is characterized by the presence of a fluoro group, a piperazine ring, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-2-(piperazin-1-yl)benzonitrile typically involves the nucleophilic substitution reaction of 3-fluorobenzonitrile with piperazine. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency and scalability of the synthesis.

Types of Reactions:

    Substitution Reactions:

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the piperazine ring.

    Coupling Reactions: It can be involved in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Potassium carbonate, DMF, elevated temperatures.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemistry: 3-Fluoro-2-(piperazin-1-yl)benzonitrile is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in medicinal chemistry and materials science.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. It may exhibit biological activity against certain targets, making it a candidate for drug discovery and development.

Industry: In the chemical industry, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and functional groups allow for the creation of polymers, dyes, and other industrial products.

Mechanism of Action

The mechanism by which 3-Fluoro-2-(piperazin-1-yl)benzonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluoro group can enhance the compound’s binding affinity and metabolic stability, while the piperazine ring can improve its pharmacokinetic properties.

Comparison with Similar Compounds

  • 3-Fluoro-2-(methylamino)benzonitrile
  • 3-Fluoro-2-(dimethylamino)benzonitrile
  • 3-Fluoro-2-(morpholin-4-yl)benzonitrile

Uniqueness: Compared to these similar compounds, 3-Fluoro-2-(piperazin-1-yl)benzonitrile offers a unique combination of a fluoro group and a piperazine ring, which can provide distinct chemical and biological properties. The presence of the piperazine ring can enhance solubility and bioavailability, making it a more versatile compound in various applications.

Properties

IUPAC Name

3-fluoro-2-piperazin-1-ylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3/c12-10-3-1-2-9(8-13)11(10)15-6-4-14-5-7-15/h1-3,14H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSCQTNZKNNTAGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=CC=C2F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50680679
Record name 3-Fluoro-2-(piperazin-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50680679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233026-65-7
Record name 3-Fluoro-2-(piperazin-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50680679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.